Benz[a]anthracene-7-acetic acid is a structural analog of the polycyclic aromatic hydrocarbon (PAH) carcinogen 7,12-dimethylbenz[a]anthracene (DMBA). Benz[a]anthracene-7-acetic acid exhibits little to no carcinogenic activity itself [, ]. This characteristic makes it a valuable tool in chemical carcinogenesis research, specifically in studying immune responses to carcinogens.
The mechanism of action of benz[a]anthracene-7-acetic acid as a non-carcinogenic analog in chemical carcinogenesis research relies on its ability to elicit an immune response that cross-reacts with the actual carcinogen, DMBA. When conjugated to a carrier protein like BSA, benz[a]anthracene-7-acetic acid becomes immunogenic, triggering the production of antibodies that can recognize and bind to DMBA [, ]. This binding can potentially neutralize DMBA, preventing its interaction with cellular targets and subsequent tumor formation.
The primary application of benz[a]anthracene-7-acetic acid in scientific research, based on the provided literature, is its use in immunization studies to investigate the potential of eliciting a protective immune response against DMBA-induced carcinogenesis [, ].
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: